1-(3-Chloro-4-fluorophenyl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorofluorophenyl group with an ethylamino-methylpyrimidinyl group, linked through a urea moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea typically involves multiple steps:
Formation of the Chlorofluorophenyl Intermediate: The starting material, 3-chloro-4-fluoroaniline, undergoes a reaction with phosgene to form 3-chloro-4-fluorophenyl isocyanate.
Coupling with Pyrimidinyl Amine: The isocyanate intermediate is then reacted with 4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenylamine under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also critical to obtaining a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Material Science: Used in the development of advanced materials with unique properties.
Biological Studies: Employed in studies to understand its effects on cellular processes and pathways.
Industrial Applications: Utilized in the synthesis of other complex organic compounds and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-fluorophenyl)-1-(4-{[2-(methylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea
- 3-(3-Chloro-4-fluorophenyl)-1-(4-{[2-(ethylamino)-5-methylpyrimidin-4-yl]amino}phenyl)urea
Uniqueness
The uniqueness of 3-(3-chloro-4-fluorophenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea lies in its specific substitution pattern on the phenyl and pyrimidinyl rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H20ClFN6O |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C20H20ClFN6O/c1-3-23-19-24-12(2)10-18(28-19)25-13-4-6-14(7-5-13)26-20(29)27-15-8-9-17(22)16(21)11-15/h4-11H,3H2,1-2H3,(H2,26,27,29)(H2,23,24,25,28) |
InChI Key |
QZMADKQJJIOXMC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)F)Cl)C |
Origin of Product |
United States |
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